BF844 - 1404506-35-9

BF844

Catalog Number: EVT-261816
CAS Number: 1404506-35-9
Molecular Formula: C21H19ClN4O
Molecular Weight: 378.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BF844 is a stabilizer of CLRN1(N48K) which inhibits HSP60 activity, effectively attenuating progressive hearing loss and prevented deafness.
Overview

BF844 is a synthetic compound recognized for its potential therapeutic effects in treating hearing loss associated with Usher Syndrome Type III, a genetic disorder caused by mutations in the CLRN1 gene. This compound has garnered interest due to its ability to stabilize the mutant clarin-1 protein, which is crucial for auditory function. BF844 has been identified as a promising candidate for further research in both biological and medicinal applications, particularly in the context of genetic mutations leading to hearing impairment .

Source and Classification

BF844, with the chemical identifier 1404506-35-9, is classified as a small molecule. Its development stemmed from modifications of earlier compounds, particularly focusing on enhancing solubility and potency while reducing metabolic instability . The compound has been primarily studied within the realms of medicinal chemistry and genetic research, aiming to address the challenges posed by genetic mutations in auditory functions.

Synthesis Analysis

Methods and Technical Details

The synthesis of BF844 involves several intricate steps:

  1. Formation of the Core Structure: The initial phase includes condensation reactions between various aromatic compounds and nitrogen-containing heterocycles to construct the core structure.
  2. Functionalization: Following the core formation, the compound undergoes functionalization where different substituents are added to tailor its chemical properties for enhanced efficacy .
  3. Industrial Production: For large-scale synthesis, batch reactions are conducted in industrial reactors. The crude product is then purified through recrystallization and chromatography techniques to achieve high purity levels essential for biological testing .
Molecular Structure Analysis

Structure and Data

The molecular structure of BF844 features a complex arrangement typical of small molecules designed for biological activity. While specific structural diagrams are not provided here, the compound's design incorporates elements that facilitate interaction with target proteins involved in auditory function. The optimization process involved enhancing pharmacokinetic properties compared to its predecessors .

Chemical Reactions Analysis

Types of Reactions

BF844 participates in several key chemical reactions:

  • Oxidation: This reaction can convert BF844 into various oxides.
  • Reduction: BF844 can be reduced to yield less oxidized forms.
  • Substitution: The compound can undergo substitution reactions where functional groups are exchanged with other groups .

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride facilitate reduction processes.
  • Substitution Reagents: Halogenating agents and nucleophiles are typically involved in substitution reactions .
Mechanism of Action

BF844's mechanism of action primarily revolves around its interaction with heat shock proteins HSP60 and HSP90. These proteins play critical roles in protein folding and stabilization within cells. BF844 effectively inhibits HSP60 activity, leading to significant stabilization of the mutant clarin-1 protein, which is essential for maintaining auditory function. This stabilization allows some mutant proteins to reach their functional locations within cells, thereby mitigating hearing loss .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not detailed in the available literature, BF844 is characterized by its solubility enhancements compared to earlier compounds.

Chemical Properties

BF844 exhibits significant chemical reactivity that allows it to participate in various biochemical pathways relevant to auditory function. Its ability to interact with specific proteins makes it a valuable tool for studying mechanisms underlying Usher Syndrome Type III .

Applications

BF844 has multiple scientific applications:

  • Biological Research: It serves as a model compound for studying genetic mutations related to hearing loss.
  • Medicinal Chemistry: Ongoing investigations aim to utilize BF844 as a therapeutic agent for treating hearing impairments associated with Usher Syndrome Type III.
  • Drug Development: The compound's unique properties make it a candidate for developing new therapeutic agents targeting auditory dysfunctions caused by genetic mutations .
Introduction to Usher Syndrome Type 3 (USH3) and CLRN1 Pathobiology

Genetic Basis of USH3: CLRN1 Mutations and Protein Destabilization

Usher syndrome type III (USH3) is an autosomal recessive disorder caused primarily by destabilizing mutations in the CLRN1 gene, which encodes the transmembrane protein clarin-1. Among over 15 identified genetic subtypes of Usher syndrome, USH3 is distinguished by its progressive sensory deterioration and is particularly prevalent in individuals of Ashkenazi Jewish descent. The N48K missense mutation represents the most common pathogenic variant in North America and Ashkenazi populations, accounting for the majority of USH3 cases. This mutation occurs at a conserved N-glycosylation site (Asn48→Lys), fundamentally disrupting the post-translational processing and structural stability of clarin-1 [4] [9].

Biochemical studies reveal that the N48K substitution prevents proper glycosylation—a critical step for clarin-1’s structural maturation and intracellular trafficking. Consequently, the mutant CLRN1N48K protein exhibits severe thermodynamic instability, leading to its rapid recognition by the endoplasmic reticulum quality control machinery. This triggers ubiquitin-mediated degradation via the proteasome pathway, reducing functional protein levels by >90% in cellular models [7] [9]. The absence of stable clarin-1 at the plasma membrane disrupts its hypothesized roles in hair cell mechanotransduction and photoreceptor synaptic function, initiating the sensory pathology characteristic of USH3.

Table 1: Pathogenic CLRN1 Mutations in Usher Syndrome Type III

MutationFunctional ConsequencePrevalenceProtein Stability
N48KLoss of N-glycosylation~80% in North AmericaSeverely reduced
Other variants (e.g., T192P)MislocalizationRegional clustersModerately reduced

Therapeutic strategies targeting this defect focus on protein stabilization rather than gene replacement. Research demonstrates that restoring even 5–10% of functional clarin-1 to the plasma membrane could mitigate sensory degeneration, positioning pharmacological chaperones like BF844 as rational therapeutic candidates [2] [6].

Clinical Phenotypes: Progressive Hearing Loss, Retinal Degradation, and Balance Deficits

USH3 manifests as a triad of sensory impairments: progressive hearing loss, retinal degeneration (retinitis pigmentosa), and variable vestibular dysfunction. Hearing loss typically begins in childhood or adolescence, initially affecting high frequencies before progressing to profound deafness by early adulthood. This decline correlates with hair cell degeneration in the cochlea, as demonstrated in Clrn1N48K/N48K knock-in mouse models, which show complete loss of outer hair cells by postnatal day 24 (P24) [7] [9].

Retinal pathology involves progressive photoreceptor apoptosis, though central vision may remain stable until adulthood. Electrophysiological studies in patients reveal reduced electroretinogram (ERG) amplitudes, indicating rod-cone dystrophy. Balance disorders—though variable—stem from impaired vestibular hair cell function, increasing fall risk and motor coordination challenges [4] [6].

The temporal progression of these deficits creates complex clinical management needs. Hearing deterioration often precedes significant vision loss, necessitating sequential adaptive strategies. Crucially, the CLRN1N48K-associated pathology is not congenital but progressive, creating a therapeutic window for interventions like BF844 to stabilize the mutant protein before irreversible sensory cell loss occurs [2] [5].

Table 2: Auditory Outcomes in USH3 Mouse Models Treated with BF844

Treatment ProtocolFrequency (kHz)Hearing Threshold Improvement (dB SPL)Hair Cell Preservation
30 mg/kg/day (P30–P45)857.5–67.5Significant
10→30 mg/kg escalation (P10–P45)1642.5Moderate to significant
10 mg/kg (acute)3237.5Moderate

BF844’s efficacy in preserving auditory function was quantified using auditory brainstem response (ABR) measurements. Treated Clrn1N48K/N48K mice exhibited thresholds up to 1,000-fold more sensitive than untreated controls at P55, demonstrating functional rescue of hearing [2] [5] [9].

Unmet Therapeutic Needs in USH3 Management

Despite advances in gene therapy for other Usher subtypes, USH3 faces unique translational challenges. The proteostasis defect in CLRN1N48K requires precise stabilization rather than simple protein replacement, complicating gene-based approaches. Current management relies on symptomatic interventions: cochlear implants for deafness and orientation aids for vision loss. These address functional deficits but do not modify disease progression [4] [6].

BF844 emerged from a dedicated drug discovery pipeline to address this gap. Its development involved:

  • High-throughput screening (50,000 compounds) using HEK293 cells expressing CLRN1N48K-HA
  • Secondary proteasome inhibition counterscreening (excluding nonspecific stabilizers like Bortezomib)
  • Medicinal chemistry optimization of lead compound O03 (EC50 2 μM) to enhance potency (BF844 EC50 0.846 μM) and metabolic stability [7] [9]

BF844’s mechanistic uniqueness lies in its selective stabilization of mutant clarin-1 without broad proteasome inhibition. In vitro, 2.90 μM BF844 increased plasma membrane localization of CLRN1N48K by 6% and enhanced non-glycosylated protein trafficking—sufficient to rescue hair cell function. It concurrently modulates HSP60 chaperone activity (87.1% inhibition at 0.846 μM), potentially rectifying proteostatic imbalances [2] [6].

The ongoing Phase I clinical trial (Perth, Australia; completion: September 2025) represents the first human study for any USH3-targeted therapy. Coordinated by the Usher III Initiative, it will evaluate safety, pharmacokinetics, and tissue distribution—critical steps toward verifying BF844’s potential to preserve both auditory and visual function in patients [4].

Table 3: Key Therapeutic Strategies for USH3

StrategyMechanismDevelopment StageKey Challenge
BF844Pharmacological chaperonePhase I clinical trialRetina/Cochlea bioavailability
Gene therapyCLRN1 replacementPreclinicalMutant protein interference
Antisense oligonucleotidesMutation suppressionResearchDelivery to sensory cells

Properties

CAS Number

1404506-35-9

Product Name

BF844

IUPAC Name

1-(4-chloro-3,5-diphenylpyrazolo[3,4-c]pyridazin-1-yl)-2-methylpropan-2-ol

Molecular Formula

C21H19ClN4O

Molecular Weight

378.9 g/mol

InChI

InChI=1S/C21H19ClN4O/c1-21(2,27)13-26-20-16(18(25-26)14-9-5-3-6-10-14)17(22)19(23-24-20)15-11-7-4-8-12-15/h3-12,27H,13H2,1-2H3

InChI Key

TVNSCKMVODVWRS-UHFFFAOYSA-N

SMILES

CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O

Solubility

Soluble in DMSO

Synonyms

BioFocus 844; BioFocus844; BioFocus-844; BF844; BF-844; BF 844

Canonical SMILES

CC(C)(CN1C2=NN=C(C(=C2C(=N1)C3=CC=CC=C3)Cl)C4=CC=CC=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.